2-(2-(Propan-2-ylidene)hydrazinyl)isonicotinic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Propan-2-ylidene)hydrazinyl)isonicotinic acid typically involves the reaction of isonicotinic acid hydrazide with an appropriate aldehyde or ketone. One common method is the condensation reaction between isonicotinic acid hydrazide and acetone, which forms the desired hydrazone product . The reaction is usually carried out in an organic solvent such as ethanol under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Propan-2-ylidene)hydrazinyl)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted hydrazones .
Scientific Research Applications
2-(2-(Propan-2-ylidene)hydrazinyl)isonicotinic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-(Propan-2-ylidene)hydrazinyl)isonicotinic acid involves its interaction with specific molecular targets. The compound can form covalent bonds with enzymes, inhibiting their activity. This is particularly relevant in the context of its antimicrobial and anticancer properties, where it targets key enzymes involved in cell growth and replication . The pathways involved include inhibition of nucleic acid synthesis and disruption of cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
Isonicotinic acid hydrazide (isoniazid): A well-known antimicrobial agent used in the treatment of tuberculosis.
N’-(Propan-2-ylidene)isonicotinohydrazide: A related compound with similar structural features and biological activities.
Uniqueness
2-(2-(Propan-2-ylidene)hydrazinyl)isonicotinic acid is unique due to its specific hydrazone structure, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-(2-propan-2-ylidenehydrazinyl)pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-6(2)11-12-8-5-7(9(13)14)3-4-10-8/h3-5H,1-2H3,(H,10,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMMLZUHQYAYHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC=CC(=C1)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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